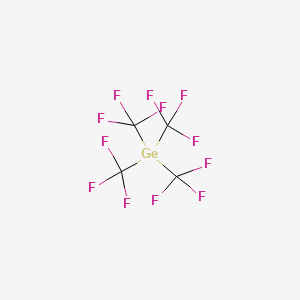
Tetrakis(trifluoromethyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(trifluoromethyl)germane is a chemical compound with the formula C₄F₁₂Ge. It is a germanium-based compound where four trifluoromethyl groups are bonded to a central germanium atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrakis(trifluoromethyl)germane can be synthesized through the controlled reaction of elemental fluorine with tetramethylgermanium. This method preserves the metal-carbon bonds during direct fluorination . The reaction conditions typically involve the use of elemental fluorine under controlled environments to ensure the stability of the resulting compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would require precise control of reaction conditions and the use of specialized equipment to handle the reactive fluorine gas safely.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(trifluoromethyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although detailed mechanisms and conditions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents and nucleophiles. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the trifluoromethyl groups.
Applications De Recherche Scientifique
Tetrakis(trifluoromethyl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other fluorinated germanium compounds.
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s unique properties may make it useful in developing new materials or drugs.
Mécanisme D'action
The mechanism by which tetrakis(trifluoromethyl)germane exerts its effects involves the interaction of the trifluoromethyl groups with other molecules. These interactions can lead to the formation of new bonds or the modification of existing ones. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(trifluoromethyl)phosphoranide: This compound has a similar structure but with phosphorus instead of germanium.
Trifluoromethylsilane: Another similar compound where silicon is bonded to trifluoromethyl groups.
Uniqueness
Tetrakis(trifluoromethyl)germane is unique due to the presence of germanium, which imparts different chemical properties compared to its silicon and phosphorus analogs. This uniqueness makes it valuable for specific applications where germanium’s properties are advantageous.
Propriétés
Numéro CAS |
55642-43-8 |
|---|---|
Formule moléculaire |
C4F12Ge |
Poids moléculaire |
348.65 g/mol |
Nom IUPAC |
tetrakis(trifluoromethyl)germane |
InChI |
InChI=1S/C4F12Ge/c5-1(6,7)17(2(8,9)10,3(11,12)13)4(14,15)16 |
Clé InChI |
OCLQUZDHPJUDOT-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


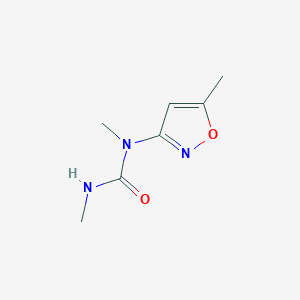
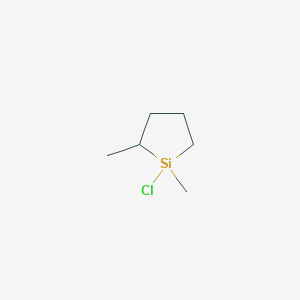
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
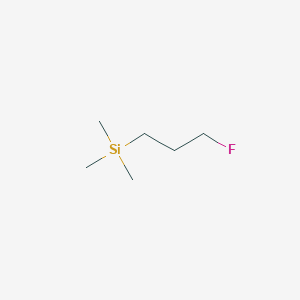
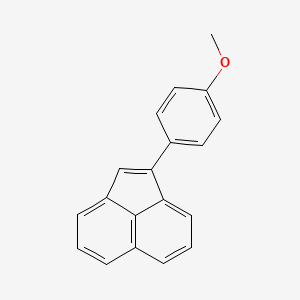
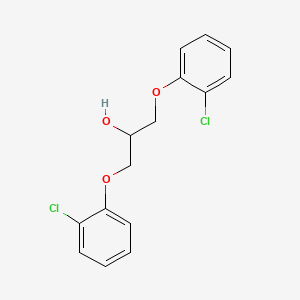
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
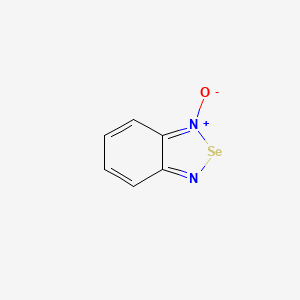
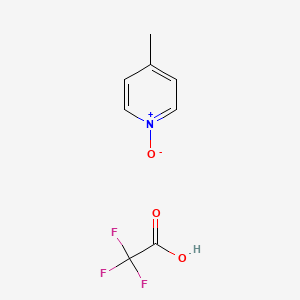
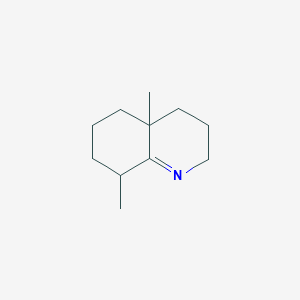
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
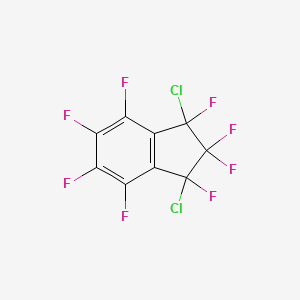
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
